molecular formula C30H37Cl2N3O6 B12730076 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride CAS No. 83722-15-0

4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride

Cat. No.: B12730076
CAS No.: 83722-15-0
M. Wt: 606.5 g/mol
InChI Key: VBUXKMVYLBCERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including methoxy, hydroxy, and amino groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride typically involves a multi-step process. One common approach is the Povarov cycloaddition reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst such as BF3·OEt2. This reaction forms the quinazolinone core, which is then further functionalized through various substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is unique due to its specific combination of functional groups and its quinazolinone core. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

83722-15-0

Molecular Formula

C30H37Cl2N3O6

Molecular Weight

606.5 g/mol

IUPAC Name

2-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one;dihydrochloride

InChI

InChI=1S/C30H35N3O6.2ClH/c1-32(15-14-20-6-13-27(37-4)28(16-20)38-5)18-22(34)19-39-23-9-7-21(8-10-23)29-31-26-12-11-24(36-3)17-25(26)30(35)33(29)2;;/h6-13,16-17,22,34H,14-15,18-19H2,1-5H3;2*1H

InChI Key

VBUXKMVYLBCERW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN(C)CCC4=CC(=C(C=C4)OC)OC)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.